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Pharmacokinetic Properties of Ombitasvir

The table below summarizes the core quantitative ADME data for Ombitasvir, synthesized from the

available literature [1] [2] [3].

Parameter Description/Value

Absorption

Bioavailability 48% [3]

Time to Cmax (Tmax) ~4 to 5 hours [2] [3]

Food Effect Exposure increased by 76-82% with food (high or normal fat) [3]

Distribution

Volume of Distribution

(Vss)

173 L [3]

Plasma Protein Binding ~99.9% [2] [3]
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Parameter Description/Value

Metabolism Primary pathway: Amide hydrolysis, followed by oxidation (largely by
CYP2C8) [1] [2] [3]

Elimination

Half-life (t½) 21 to 25 hours [2] [3]

Route of Excretion Primarily fecal (~90.2%), minimal renal excretion (~1.91%) [2] [3]

Excreted as Parent Drug Feces: 87.8%; Urine: 0.03% [3]

Experimental Protocols & Methodologies

The pharmacokinetic data for Ombitasvir were primarily established through population pharmacokinetic

modeling and clinical trials.

Population Pharmacokinetic Analysis

A robust population pharmacokinetic (popPK) model was developed using data from nine phase 1b, 2a, and

2b clinical trials [4].

Objective: To characterize the pharmacokinetics of Ombitasvir and identify demographic or clinical
factors (covariates) that influence drug exposure in the target patient population.

Patient Population: The analysis included adults with chronic HCV genotype 1 infection, both
treatment-naive and treatment-experienced, providing a diverse dataset [4].

Data Collection: Intensive blood sampling was performed across studies. For example, some
protocols involved up to 25 plasma samples per patient collected over 72 hours post-dose, while

others used sparse sampling at clinical visits [4].
Model Development & Validation: Nonlinear mixed-effects modeling was used. The developed

model was rigorously assessed for its predictive performance using goodness-of-fit plots, visual
predictive checks, and bootstrap evaluations [4].

Covariate Analysis: The effect of various covariates (e.g., age, sex, body weight, renal function) on
Ombitasvir's apparent clearance (CL/F) and volume of distribution was tested. The analysis
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concluded that while some covariates showed a statistical significance, the magnitude of their effect

on exposure was not clinically significant and does not warrant dose adjustment [4].

Human Absorption, Distribution, Metabolism, and Excretion
(hADME) Study

Although not detailed in the search results for Ombitasvir specifically, a standard approach for defining the

metabolic fate of a drug is the human ADME study [5].

Core Objective: To quantitatively determine the routes of elimination and metabolic profile of a drug
in humans.

Typical Protocol: A single radiolabeled (e.g., ¹⁴C) dose of the drug is administered to healthy
volunteers. Blood, plasma, urine, and feces are collected over a period of several days or weeks.

Key Analyses:
Mass Balance: Total recovery of radioactivity in excreta to account for the administered dose.

Metabolite Profiling and Identification: Using techniques like liquid chromatography and
mass spectrometry (LC-MS) to identify the structures of circulating and excreted metabolites.

Pharmacokinetics of Total Radioactivity: Comparing the concentration-time profile of total
drug-related material with the parent drug concentration to understand distribution and

clearance.

Metabolic Pathway and Elimination of Ombitasvir

The following diagram illustrates the primary metabolic and elimination pathways of Ombitasvir,

integrating data from the search results [1] [2] [3].
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Diagram: Primary metabolic pathway and elimination routes of Ombitasvir.

Key Insights for Researchers

Low Drug-Drug Interaction (DDI) Potential: Ombitasvir is primarily metabolized by amide

hydrolysis, a non-CYP enzymatic process, which contributes to its low potential for
pharmacokinetic drug-drug interactions [1]. Its minor role as a CYP2C8 substrate suggests

interactions with strong inducers or inhibitors of this enzyme should be considered.
No Clinically Relevant Covariates: Population PK analysis found that patient factors like age, sex,

and body weight do not have a clinically meaningful impact on Ombitasvir exposure, supporting a
fixed-dose regimen across a wide patient population [4].

Critical Role of Combination Therapy: Ombitasvir is always used in combination with other
antivirals (e.g., Paritaprevir, Ritonavir, Dasabuvir) to target multiple stages of the HCV lifecycle,
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enhancing efficacy and creating a high genetic barrier to resistance [6] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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